molecular formula C13H19N3O2 B11944159 N-[4-(tert-butylcarbamoylamino)phenyl]acetamide

N-[4-(tert-butylcarbamoylamino)phenyl]acetamide

Cat. No.: B11944159
M. Wt: 249.31 g/mol
InChI Key: HLPRDTSXUIYFEJ-UHFFFAOYSA-N
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Description

N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butylamino group attached to the phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide typically involves the reaction of 4-nitroaniline with tert-butyl isocyanate to form the intermediate N-(4-nitrophenyl)carbamate. This intermediate is then reduced to N-(4-aminophenyl)carbamate, which is subsequently acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in critical cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Characterized by the presence of a tert-butylamino group and an acetamide moiety.

    N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Similar structure but with different substituents on the phenyl ring.

    N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Contains different functional groups attached to the phenyl ring.

Uniqueness

N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the acetamide moiety contributes to its stability and solubility in various solvents .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-[4-(tert-butylcarbamoylamino)phenyl]acetamide

InChI

InChI=1S/C13H19N3O2/c1-9(17)14-10-5-7-11(8-6-10)15-12(18)16-13(2,3)4/h5-8H,1-4H3,(H,14,17)(H2,15,16,18)

InChI Key

HLPRDTSXUIYFEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC(C)(C)C

Origin of Product

United States

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